molecular formula C14H22O5 B1617550 Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate CAS No. 52263-19-1

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate

Cat. No.: B1617550
CAS No.: 52263-19-1
M. Wt: 270.32 g/mol
InChI Key: KPEKBXBXLPRFIW-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid, featuring a cyclohexyl ring with a keto group at the 3-position and two ester groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate can be synthesized through the reaction of diethyl methylmalonate with 2-cyclohexenone under abnormal Michael conditions. This reaction involves the addition of the enolate ion of diethyl methylmalonate to the β-position of 2-cyclohexenone, forming the desired product .

Industrial Production Methods

Industrial production methods for diethyl methyl(3-oxocyclohexyl)malonate typically involve large-scale batch reactions using similar conditions as in laboratory synthesis. The reaction is carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol, to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate undergoes various types of chemical reactions, including:

    Alkylation: The compound can be alkylated at the α-position of the malonate ester groups using alkyl halides in the presence of a strong base.

    Michael Addition: It can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Alkylation: Common reagents include alkyl halides and bases like sodium hydride or potassium tert-butoxide.

    Michael Addition: Reagents include α,β-unsaturated carbonyl compounds and bases such as sodium ethoxide.

    Hydrolysis: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Alkylation: Alkylated malonate derivatives.

    Michael Addition: Adducts with α,β-unsaturated carbonyl compounds.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl methyl(3-oxocyclohexyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester without the cyclohexyl ring.

    Dimethyl malonate: Another malonate ester with methyl groups instead of ethyl groups.

    Diethyl ethylidenemalonate: A malonate ester with an ethylidene group.

Uniqueness

Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate is unique due to the presence of the cyclohexyl ring with a keto group, which imparts distinct reactivity and potential applications compared to simpler malonate esters. This structural feature allows for more diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

diethyl 2-methyl-2-(3-oxocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-18-12(16)14(3,13(17)19-5-2)10-7-6-8-11(15)9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEKBXBXLPRFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCCC(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966638
Record name Diethyl methyl(3-oxocyclohexyl)propanedioate
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52263-19-1
Record name Propanedioic acid, 2-methyl-2-(3-oxocyclohexyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52263-19-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl methyl(3-oxocyclohexyl)malonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl methyl(3-oxocyclohexyl)propanedioate
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Record name Diethyl methyl(3-oxocyclohexyl)malonate
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Synthesis routes and methods

Procedure details

Into a 2 l. 3-neck flask equipped with stirrer, condenser, thermometer, dropping funnel, and under a nitrogen atmosphere is placed 325 ml. of ethanol, and 2.5 g. of freshly cut sodium is added. When solution of the sodium is effected, 200 g. of diethyl methyl malonate is added in 5 minutes, and the mixture is stirred at room temperature for 1 hour. At the end of this period a solution of 100 g. of 2-cyclohexen-1-one in 130 ml. of ethanol is added through the dropping funnel over a period of 1 hour. The ensuing mild exothermic reaction causes the temperature to rise to 42° C. Stirring is continued overnight at room temperature, after which 20 ml. of acetic acid is added, and the mixture is evaporated at reduced pressure. The residual oil is dissolved in 1.31 l. of ether, transferred to a separatory funnel and washed with three 230 ml. portions of water. The ether solution is dried over anhydrous sodium sulfate, filtered, and dried over anhydrous calcium sulfate. The ether is removed at reduced pressure and the residual oil distilled under high vacuum using a 6-inch Vigreux column. After removal of a forerun of 22.5 g., bp 49°-129°/0.14-0.21 mm, α-methyl-3-oxocyclohexane malonic acid diethyl ester distills at 129°-130°/0.2 mm; 211.5 g, 75.4% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate
Reactant of Route 2
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate
Reactant of Route 3
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate
Reactant of Route 4
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate
Reactant of Route 5
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate
Reactant of Route 6
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate

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